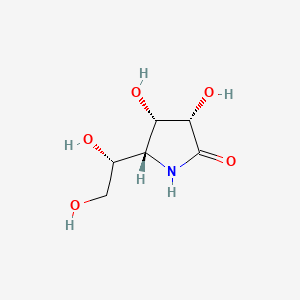
(R,S)-1-(1-(2-Hydroxyethoxy)-3-hydroxypropyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5-Acyclo-thymidine is a modified nucleoside analog derived from thymidine, a pyrimidine nucleoside. This compound has garnered significant interest due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV) and other viral infections. The structural modification at the 4’ and 5’ positions of the thymidine molecule enhances its biological activity and selectivity towards specific molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Acyclo-thymidine typically involves the modification of the thymidine molecule through a series of chemical reactions. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Formation of the 4’,5-Acyclo Moiety: The protected thymidine is then subjected to a cyclization reaction to form the 4’,5-acyclo moiety. This can be achieved using reagents such as acetic anhydride or other acylating agents under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final 4’,5-Acyclo-thymidine product.
Industrial Production Methods
Industrial production of 4’,5-Acyclo-thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Protection and Cyclization: Using industrial-grade reagents and solvents, the protection and cyclization steps are carried out in large reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4’,5-Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
科学研究应用
4’,5-Acyclo-thymidine has a wide range of scientific research applications, including:
Antiviral Research: The compound is studied for its potential as an antiviral agent, particularly against HIV. It acts as a chain-terminating nucleoside analog, inhibiting viral replication.
Cancer Research: Researchers investigate its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell proliferation.
Biochemical Studies: The compound is used as a tool in biochemical studies to understand nucleoside metabolism and DNA synthesis.
Drug Development: It serves as a lead compound for the development of new antiviral and anticancer drugs.
作用机制
The mechanism of action of 4’,5-Acyclo-thymidine involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis is particularly effective against rapidly replicating cells, such as viruses and cancer cells.
Molecular Targets and Pathways
HIV Reverse Transcriptase: The compound selectively inhibits HIV reverse transcriptase, an enzyme crucial for viral replication.
DNA Polymerases: It also affects cellular DNA polymerases, particularly those involved in DNA repair and replication.
相似化合物的比较
4’,5-Acyclo-thymidine can be compared with other nucleoside analogs, such as:
3’-Azido-3’-deoxythymidine (AZT): Both compounds act as chain terminators, but 4’,5-Acyclo-thymidine has a different modification at the 4’ and 5’ positions.
2’,3’-Dideoxyinosine (ddI): Similar to 4’,5-Acyclo-thymidine, ddI is used in antiviral therapy but has a different structure and mechanism of action.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy, with a different chemical structure and target specificity.
Uniqueness
The uniqueness of 4’,5-Acyclo-thymidine lies in its specific modification at the 4’ and 5’ positions, which enhances its selectivity and potency as an antiviral agent. This structural modification distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and therapeutic potential.
属性
CAS 编号 |
117143-02-9 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
1-[3-hydroxy-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-7-6-12(10(16)11-9(7)15)8(2-3-13)17-5-4-14/h6,8,13-14H,2-5H2,1H3,(H,11,15,16) |
InChI 键 |
CHQLZIBZRVIBFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(CCO)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


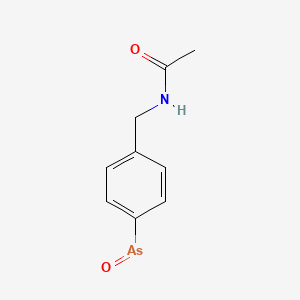
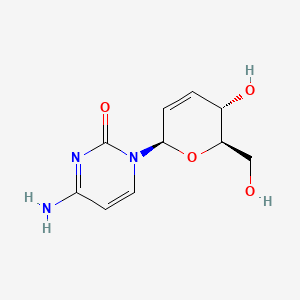
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
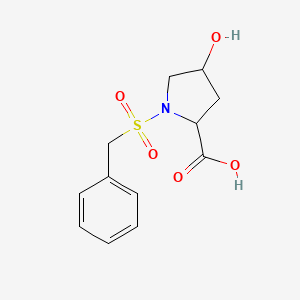
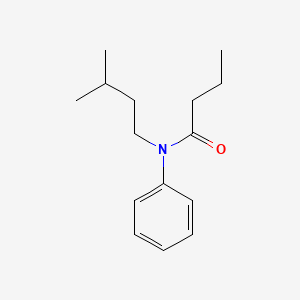

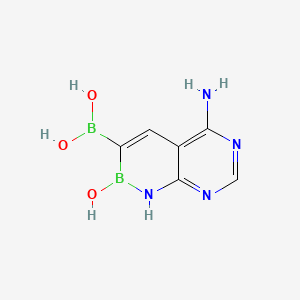
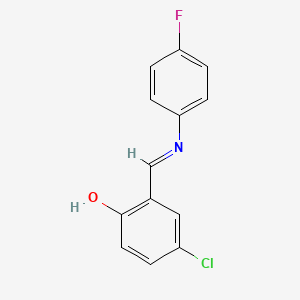
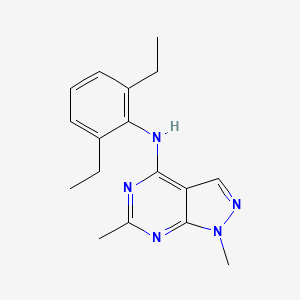

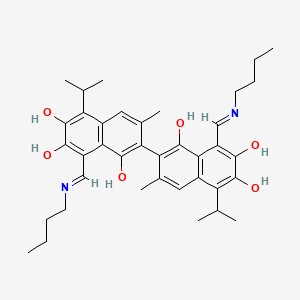
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

